molecular formula C10H22N4O2S B11858456 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane

Cat. No.: B11858456
M. Wt: 262.38 g/mol
InChI Key: CUPOHRYPJFPCIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features a 1,4-diazepane (homopiperazine) core linked via a sulfonyl group to a 4-methylpiperazine moiety. The 1,4-diazepane ring is a seven-membered diamine structure, which serves as a versatile scaffold in drug discovery . The 4-methylpiperazine group is a common pharmacophore found in a range of bioactive molecules and is present in compounds like the dibenzo[1,4]diazepine derivative deschloroclozapine . The integration of these two heterocyclic systems through a sulfonyl bridge creates a polyfunctionalized scaffold. This structure is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its applications include serving as a precursor in the development of potential pharmacologically active compounds. Researchers can employ this sulfonamide-based building block to explore new chemical space and generate diverse compound libraries for high-throughput screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H22N4O2S

Molecular Weight

262.38 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)sulfonyl-1,4-diazepane

InChI

InChI=1S/C10H22N4O2S/c1-12-7-9-14(10-8-12)17(15,16)13-5-2-3-11-4-6-13/h11H,2-10H2,1H3

InChI Key

CUPOHRYPJFPCIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N2CCCNCC2

Origin of Product

United States

Preparation Methods

Sulfonylation of 1,4-Diazepane with 4-Methylpiperazinyl Sulfonyl Chloride

The primary route involves reacting 1,4-diazepane with a pre-synthesized 4-methylpiperazinyl sulfonyl chloride. This method, adapted from analogous piperazine sulfonamide syntheses, proceeds via nucleophilic substitution where the diazepane’s amine attacks the electrophilic sulfur center of the sulfonyl chloride. Anhydrous dichloromethane (DCM) and a hindered base like N,N-diisopropylethylamine (DIPEA) are typically employed to minimize side reactions. Yields depend on the purity of the sulfonyl chloride intermediate, which is often synthesized separately using chlorosulfonic acid derivatives.

In Situ Generation of Sulfonyl Chloride Intermediates

An alternative approach generates the sulfonyl chloride in situ from 4-methylpiperazine using thionyl chloride (SOCl₂) or chlorosulfonic acid. Source details a diazotization-sulfonation sequence where sodium nitrite and HCl convert aromatic amines to diazonium salts, which subsequently react with sulfur dioxide in the presence of copper(I) chloride. While this method is traditionally applied to aryl sulfonamides, adaptations for aliphatic systems like 1,4-diazepane require stringent temperature control (<−5°C) to prevent decomposition.

Detailed Synthetic Procedures

Stepwise Synthesis via Pre-Formed Sulfonyl Chloride

Example Protocol (Adapted from and):

  • Synthesis of 4-Methylpiperazinyl Sulfonyl Chloride:

    • 4-Methylpiperazine (1.0 equiv) is dissolved in DCM and cooled to 0°C.

    • Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 2 h at 0°C.

    • The solvent is evaporated under reduced pressure to yield the sulfonyl chloride as a pale-yellow oil.

  • Coupling with 1,4-Diazepane:

    • The sulfonyl chloride (1.1 equiv) is dissolved in DCM, followed by the addition of 1,4-diazepane (1.0 equiv) and DIPEA (2.5 equiv).

    • The reaction is stirred at room temperature for 12 h, quenched with water, and extracted with DCM.

    • The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (DCM:MeOH = 95:5) to afford the title compound as a white solid.

Key Data:

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Characterization¹H NMR (CDCl₃): δ 2.3–3.1 (m, 14H, piperazine/diazepane), 2.2 (s, 3H, CH₃)

One-Pot Diazotization-Sulfonation Method

Example Protocol (Adapted from):

  • Diazonium Salt Formation:

    • 4-Methylpiperazine (1.0 equiv) is dissolved in aqueous HCl (6 M) at −10°C.

    • Sodium nitrite (1.1 equiv) in water is added slowly, maintaining the temperature below −5°C.

  • Sulfonation with Sulfur Dioxide:

    • The diazonium solution is transferred to a mixture of liquid SO₂, acetic acid, and CuCl (0.1 equiv) at 0°C.

    • After 1 h, the organic layer is separated, washed with water, and concentrated.

  • Coupling with 1,4-Diazepane:

    • The crude sulfonyl chloride is reacted with 1,4-diazepane (1.0 equiv) in DCM with triethylamine (2.0 equiv).

    • Purification via recrystallization (ethanol/water) yields the product.

Key Data:

ParameterValue
Yield55–60%
Purity (HPLC)90–92%
ChallengesCompeting hydrolysis of sulfonyl chloride; requires rapid coupling

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride stability, while bulky bases (DIPEA, BTPP) improve coupling efficiency by scavenging HCl. Source demonstrates that substituting triethylamine with BTPP in DCM increases yields from 65% to 78% for analogous sulfonamides.

Temperature Control

Exothermic sulfonation necessitates low temperatures (−5°C to 0°C) to prevent diazonium salt decomposition. Elevated temperatures during coupling (>25°C) promote side reactions, such as N-sulfonation of the piperazine ring.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃): δ 2.25 (s, 3H, CH₃), 2.45–2.70 (m, 8H, piperazine), 2.85–3.10 (m, 6H, diazepane).

  • LC-MS (ESI): m/z 263.2 [M + H]⁺, consistent with the molecular formula C₁₀H₂₂N₄O₂S.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity, with a retention time of 6.8 min.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch using the stepwise method () achieved 70% yield with column chromatography replaced by recrystallization (ethanol/hexane), reducing costs .

Chemical Reactions Analysis

Step 1: Diazepane Ring Formation

  • N-Propargylamine Route : A high-efficiency method involves cyclization of N-propargylamines to form 1,4-diazepane cores. This approach minimizes synthetic steps and maximizes atom economy .

  • Reduction of Intermediates : For example, reduction of nitrobenzaldehyde derivatives with iron-ammonium chloride or formate generates amine intermediates, which are then coupled with sulfonyl chlorides .

Step 2: Sulfonamide Group Installation

  • Sulfonyl Chloride Coupling : Reacting amines (e.g., from reduced intermediates) with sulfonyl chlorides (e.g., 4-methylpiperazine sulfonyl chloride) in the presence of bases like triethylamine (TEA) forms the sulfonamide bond .

  • Deprotection and Salt Formation : In situ deprotection using IPA.HCl generates the final product, often as a hydrochloride salt .

Reaction Conditions

Step Reagents Conditions Yield
Diazepane Ring FormationIron powder, NH4ClReflux, 12–168 hours14–95%
Sulfonamide CouplingSulfonyl chloride, TEADichloromethane, 0°C–room temperature~70%
DeprotectionIPA.HClRoom temperature, acidic conditionsN/A

Data sourced from multi-step syntheses in .

Nucleophilic Substitution

The diazepane nitrogen acts as a nucleophile, attacking electrophilic centers such as activated carbonyl groups (e.g., in sulfonyl chlorides) . This step is critical for forming the sulfonamide linkage.

Reduction of Nitro Groups

Nitrobenzaldehyde derivatives are reduced to amines using Fe/HCl or Fe/NH4Cl, generating intermediates for subsequent coupling .

Tautomerism and Ring Closure

In some pathways, tautomerization of intermediates enables cyclization to form the diazepane ring. For example, dehydroacetic acid derivatives react with diamines to form cetimine intermediates, which undergo acid-catalyzed cyclization .

Analytical Characterization

Technique Purpose Key Observations
TLC Monitor reaction progressRf values (e.g., 0.25–0.41)
HPLC/LC-MS Confirm purity and molecular weightM+H+ peaks (e.g., 230, 280)
NMR Structural elucidationPeaks for CH3 (2.31–2.33 ppm), NH (3.57 ppm)

Examples from .

Reactivity and Stability

  • Sulfonamide Functional Group : The sulfonamide moiety is moderately stable but may hydrolyze under strong acidic or basic conditions.

  • Diazepane Ring : The seven-membered ring is generally stable, though substituents (e.g., methyl groups) can influence reactivity. For example, steric hindrance from bulky groups may slow reactions .

Pharmacological Implications

While direct data on this compound is limited, analogous sulfonamides (e.g., in ) exhibit biological activity, including potential enzyme inhibition. The 4-methylpiperazine moiety may enhance membrane permeability or target binding affinity .

Scientific Research Applications

Medicinal Chemistry

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane is being investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds. Its sulfonamide group is known to enhance biological activity and solubility.

Case Studies

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. For instance, studies demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells through caspase activation pathways .
  • Neuropharmacological Effects : Preliminary investigations suggest that related compounds can influence neurotransmitter systems, potentially affecting mood disorders and anxiety.

Pharmacological Research

The compound's unique structure suggests various pharmacological activities, particularly as a potential inhibitor of specific enzymes or receptors.

Key Findings

  • FAAH Inhibition : Similar compounds have shown potential as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism. This inhibition may lead to increased levels of endocannabinoids, suggesting applications in pain management and anxiety disorders .
  • CB1 Antagonism : Some studies indicate that structurally related compounds may act as antagonists at the cannabinoid receptor type 1 (CB1), modulating appetite and metabolic processes, which could be beneficial in obesity management .

Data Tables

Mechanism of Action

The mechanism of action of 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Categories

Similar compounds fall into two broad categories:

Sulfonamide-functionalized 1,4-diazepanes

Aryl/heteroaryl-substituted 1,4-diazepanes

Sulfonamide Derivatives

These compounds share the sulfonyl bridge but differ in substituent groups, influencing their physicochemical and biological properties.

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Activity
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane 4-Methylpiperazine 262.38 Polar sulfonamide; moderate molecular weight Unknown (research use)
1-[(5-Iodo-1-naphthyl)sulfonyl]-1,4-diazepane (ML7) 5-Iodo-1-naphthyl 416.28 High molecular weight; iodine enhances halogen bonding Myosin light chain kinase inhibitor
1-((1H-Imidazol-4-yl)sulfonyl)-4-((5-ethylthiophen-2-yl)sulfonyl)-1,4-diazepane Imidazole and thiophene sulfonyl groups 404.50 Dual sulfonylation; heteroaromatic groups Potential enzyme inhibition (structural analogy)
(E)-1-((1H-Imidazol-4-yl)sulfonyl)-4-(styrylsulfonyl)-1,4-diazepane Styryl and imidazole sulfonyl groups 396.50 Conjugated styryl group; planar structure Hypothesized for receptor cross-linking
Aryl/Heteroaryl-Substituted 1,4-Diazepanes

These derivatives lack the sulfonyl bridge but feature aryl or heteroaryl groups directly attached to the diazepane ring, modulating lipophilicity and receptor affinity.

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Activity
1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane 3-Trifluoromethylphenyl 245.85 Electron-withdrawing CF₃ group; enhanced stability Dopamine D3 receptor ligand (synthesis yield: 53–61%)
1-(2,4-Dichlorophenyl)-1,4-diazepane 2,4-Dichlorophenyl 236.13 Halogen-rich; high lipophilicity Antimalarial candidate (synthesis yield: 38%)
1-(3,4-Difluorophenyl)-1,4-diazepane 3,4-Difluorophenyl 212.24 Fluorine-induced polarity; moderate solubility Unknown (structural analog for CNS targets)
1-(Pyridin-3-yl)-1,4-diazepane Pyridin-3-yl 165.23 Basic nitrogen; nicotinic pharmacophore Nicotinic acetylcholine receptor agonist (radioligand binding affinity: Kᵢ = 1 nM)
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl-pyrazole 262.74 Pyrazole enhances π-π stacking Selective 5-HT7 receptor ligand (binding affinity: pKᵢ = 8.2)

Pharmacological and Physicochemical Properties

  • Sulfonamide Derivatives :
    • Enhanced polarity due to sulfonyl groups, improving aqueous solubility.
    • ML7 () shows kinase inhibition via iodine-mediated halogen bonding.
    • Dual sulfonylation (e.g., –21) may enable multivalent receptor interactions.
  • Aryl-Substituted Derivatives :
    • Halogenated analogs (e.g., dichlorophenyl, trifluoromethyl) exhibit high lipophilicity, favoring blood-brain barrier penetration .
    • Pyridinyl derivatives (–7) bind nicotinic receptors via the "classical nicotinic pharmacophore" .
    • Pyrazole-substituted analogs () achieve serotonin receptor selectivity through steric and electronic complementarity.

Key Structural Insights

  • Sulfonyl vs. Direct Aryl Linkage : Sulfonamide groups introduce polarity and hydrogen-bonding capacity, whereas direct aryl attachment prioritizes lipophilicity and π-π interactions.
  • Electron-Withdrawing Groups : Trifluoromethyl and halogens (Cl, I) enhance metabolic stability and receptor affinity .
  • Heteroaromatic Moieties : Pyridine, imidazole, and thiophene groups enable targeted interactions with enzymes or receptors (e.g., 5-HT7R ).

Biological Activity

1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane, with the CAS number 1038274-23-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anti-inflammatory, and analgesic effects, as well as its structural characteristics and synthesis.

The molecular formula of 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane is C10H22N4O2SC_{10}H_{22}N_{4}O_{2}S with a molar mass of 262.37 g/mol. Key properties include:

PropertyValue
Molecular FormulaC10H22N4O2S
Molar Mass262.37 g/mol
Density1.28 ± 0.1 g/cm³
pKa10.04 ± 0.20

These properties indicate that the compound is likely to be soluble in organic solvents and may exhibit basic characteristics due to the presence of nitrogen atoms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane. For instance, a series of Schiff base complexes derived from related sulfonyl compounds demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and tested against various microbial strains, showing promising results in inhibiting growth .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial activity, derivatives of piperazine compounds have been investigated for their anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate inflammatory pathways and reduce pain sensitivity through various mechanisms, potentially making them candidates for therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the synthesis and biological evaluation of several piperazine derivatives, including those related to 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane. The study found that certain derivatives exhibited significant growth inhibition against human cancer cell lines, suggesting potential applications in cancer therapy. For example, one derivative showed a half-maximal inhibitory concentration (IC50) below 30 nM against MCF-7 breast cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane. Modifications to the piperazine ring or sulfonamide group can significantly influence the compound's efficacy and selectivity against target pathogens or cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between a sulfonyl chloride derivative and 1,4-diazepane or its substituted analogs. For example:

  • Step 1: React 4-methylpiperazine with a sulfonyl chloride precursor (e.g., chlorosulfonyl intermediates) in a polar aprotic solvent (e.g., DMF, THF) under inert atmosphere.
  • Step 2: Purify the crude product using column chromatography (silica gel or alumina) with gradients of chloroform/methanol (95:5 to 90:10) to isolate the target compound .
  • Key Considerations: Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and catalytic bases (e.g., K₂CO₃) to neutralize HCl byproducts .

Q. How is the structural characterization of 1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane performed?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement to determine bond lengths, angles, and torsional conformations. This is critical for confirming the sulfonamide linkage and chair/boat conformations of the diazepane ring .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are used to resolve signals for the methylpiperazine protons (δ 2.2–2.8 ppm) and diazepane methylene groups (δ 3.4–3.7 ppm). Coupling constants (JJ) help identify rotational barriers in the sulfonamide group .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to sulfonyl group cleavage .

Q. What spectroscopic techniques are used to analyze conformational flexibility in this compound?

Methodological Answer:

  • Dynamic NMR (DNMR): Monitor temperature-dependent splitting of diazepane ring protons to quantify ring inversion barriers. For example, coalescence temperatures near 0°C suggest low energy barriers (~50 kJ/mol) for chair-chair interconversion .
  • Circular Dichroism (CD): Applied to chiral derivatives to study sulfonamide-induced asymmetry and solvent-dependent conformational preferences .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substitution) influence the compound's biological activity in kinase inhibition studies?

Methodological Answer:

  • Case Study (ROCK Inhibition): Analogues like H-1152 dihydrochloride () show that sulfonamide geometry and piperazine methylation enhance binding to Rho kinase’s ATP pocket. Replace the isoquinoline group with bulkier aryl substituents (e.g., 3-trifluoromethylphenyl) and measure IC₅₀ shifts using kinase inhibition assays .
  • SAR Strategy: Synthesize derivatives with halogenated or electron-withdrawing groups on the aryl ring. Use molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic lysine residues (e.g., Lys105 in ROCK) and validate via mutagenesis .

Q. How can computational modeling resolve contradictions in reported binding affinities across studies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess sulfonamide flexibility in aqueous vs. lipid bilayer environments. Compare RMSD plots to identify stable binding poses .
  • Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications (e.g., methyl vs. trifluoromethyl) to explain discrepancies in IC₅₀ values between enzymatic and cellular assays .

Q. What experimental designs address challenges in isolating hygroscopic intermediates during synthesis?

Methodological Answer:

  • Moisture-Sensitive Steps: Use Schlenk lines for sulfonylation reactions. Dry solvents over molecular sieves and employ inert gas purges during workup .
  • Purification: For hygroscopic intermediates, use reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) instead of silica gel chromatography .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMEM (pH 8.0) at 37°C. Monitor degradation via LC-MS every 24 hours. Acidic conditions typically hydrolyze the sulfonamide bond, requiring buffered formulations for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.